molecular formula C7H15NO3 B8359778 4-Ethoxycarbonylaminobutanol

4-Ethoxycarbonylaminobutanol

Cat. No. B8359778
M. Wt: 161.20 g/mol
InChI Key: ZFHAXRNFGZVSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365174B2

Procedure details

In an amount of 25.5 g of 4-aminobutanol was dissolved in 255 ml of a mixed solvent of acetone/water (3:1). Under ice cooling, the mixture was added with 43.5 g of potassium carbonate, added dropwise with 27.6 ml of ethyl chloroformate over 13 minutes, and then stirred for 2 hours. The reaction mixture was added with 100 ml of water, and extracted with 100 ml of ethyl acetate, and then the organic layer was washed with saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to obtain 45.3 g of 4-ethoxycarbonylaminobutanol. Physicochemical Properties of this Compound
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
255 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl[C:8]([O:10][CH2:11][CH3:12])=[O:9].O.[NH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19]>CC(C)=O.O>[CH2:11]([O:10][C:8]([NH:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])=[O:9])[CH3:12] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
43.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
27.6 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
25.5 g
Type
reactant
Smiles
NCCCCO
Name
mixed solvent
Quantity
255 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)NCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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